Cholesteryl octanoate
Overview
Description
Synthesis Analysis
Research on cholesteryl octanoate primarily focuses on its structural characterization rather than its synthesis directly. However, understanding its crystal and molecular structure provides implicit insights into potential synthetic pathways, emphasizing the importance of precise molecular arrangement for its physical properties.
Molecular Structure Analysis
The crystal structure of cholesteryl octanoate is monoclinic, with space group P21. The unit cell dimensions are a = 12.80(3), b = 9.20(2), c = 14.12(3) Å, β = 93.81(3)°, containing two molecules per unit cell. The molecules are arranged in monolayers with their long axes antiparallel and severely tilted (28°), demonstrating a close packing within the monolayers. The octanoate chains, forming the layer interface regions, are conformationally and thermally disordered, showcasing a distinct structure from cholesteryl nonanoate, indicating unique phase behavior and thermodynamic properties at this point in the homologous series (Craven & Guerina, 1979).
Chemical Reactions and Properties
Cholesteryl octanoate's chemical reactions and properties are closely tied to its ester functional group and the cholesteryl backbone. The ester linkage underpins its reactivity, especially in hydrolysis reactions, which can be influenced by the presence of enzymes or acidic/basic conditions. The compound's stability and reactivity profiles are vital for its applications and behavior in various environments.
Physical Properties Analysis
The physical properties of cholesteryl octanoate, including phase transitions and mesomorphic behaviors, are crucial for applications in liquid crystals and related materials. The compound displays an eutectic point and enantiotropic cholesteric phase behavior in binary systems with cholesteryl acetate, pointing towards complex phase behaviors and the influence of molecular structure on mesophase formation (Kunihisa, Tanaka, & Katoh, 1979).
Scientific Research Applications
Medical Diagnostics :
- It's used in the cholesteryl octanoate breath test to monitor intraluminal enzymatic activity for enzyme replacement in pancreatic insufficiency (Mundlos, Kühnelt, & Adler, 1990).
- The cholesteryl-l-14C-octanoate breath test is a sensitive, noninvasive method for detecting pancreatic insufficiency in rats (Mundlos, Rhodes, & Hofmann, 1987).
- It can diagnose fat malabsorption and exocrine pancreatic insufficiency with a sensitivity of 68.2% and specificity of 75.0% (Ventrucci et al., 1998).
- The breath test differentiates between healthy controls and patients with pancreatic insufficiency within 30-60 minutes (Adler, Mundlos, Kühnelt, & Dreyer, 1993).
Material Science :
- It forms large spherulites with a cholesteric focal conic texture upon slow cooling, displaying the solar spectrum at the cholesteric-smectic transition (Kunihisa & Hagiwara, 1976).
- The compound's molecular packing influences the miscibility of cholesteryl n-alkanoates at interfaces, which may be relevant to tear film studies and the formation of crystals in atherosclerosis (Xavier, Malani, & Viswanath, 2021).
- Cholesteryl octanoate ultrathin films demonstrate good thermal and rotational optical performance (Wang, 2014).
Biochemistry :
- Cholesteryl esters with saturated acyl chains can be incorporated into the lamellar structure of phospholipids (Salmon & Hamilton, 1995).
- It does not form monolayers at the air-water interface but yields 3D crystallites with a large area per molecule (Viswanath & Suresh, 2004).
Future Directions
Future research could focus on the development of new CETP inhibitors that have lower binding affinity to HDL or LDL. Reducing the CETP interaction to HDL/LDL may prevent the CETP-bound inhibitor from interfering with the normal HDL or LDL metabolism, which in turn, would reduce the risk of side effects .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBBRQPVZDTNM-SJTWHRLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152038 | |
Record name | Cholesteryl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Cholesteryl caprylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cholesteryl octanoate | |
CAS RN |
1182-42-9 | |
Record name | Cholesteryl caprylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-β-yl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHOLESTERYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U26HA4Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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